molecular formula C14H18N2O2 B2895015 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108575-44-4

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2895015
CAS RN: 2108575-44-4
M. Wt: 246.31
InChI Key: MIIUCKAOQJQFDF-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of bicyclic compounds and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is not fully understood. However, it is believed that this compound acts on specific receptors in the body, including the nicotinic acetylcholine receptor, which plays a critical role in various physiological processes.
Biochemical and Physiological Effects:
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been shown to have a range of biochemical and physiological effects. This compound has been shown to have potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of various pain-related conditions. Additionally, this compound has been shown to have potential applications in the treatment of addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone in lab experiments is its potent pharmacological activity. This compound has been shown to have significant effects on various physiological processes, making it a valuable tool for studying the mechanisms underlying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires a high level of expertise and precision.

Future Directions

There are several future directions for research on 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves a multi-step process that requires a high level of expertise and precision. The most common method for synthesizing this compound involves the use of various chemical reagents and catalysts, including palladium, copper, and ruthenium. The synthesis process is complex and requires careful monitoring of reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have significant pharmacological activity and has been investigated for its potential use as a therapeutic agent for various diseases and conditions.

properties

IUPAC Name

1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)16-11-4-5-12(16)8-14(7-11)18-13-3-2-6-15-9-13/h2-3,6,9,11-12,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIUCKAOQJQFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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